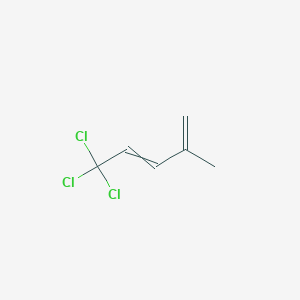

5,5,5-Trichloro-2-methylpenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

63170-39-8 |

|---|---|

Molecular Formula |

C6H7Cl3 |

Molecular Weight |

185.5 g/mol |

IUPAC Name |

5,5,5-trichloro-2-methylpenta-1,3-diene |

InChI |

InChI=1S/C6H7Cl3/c1-5(2)3-4-6(7,8)9/h3-4H,1H2,2H3 |

InChI Key |

VWFRRDKMMMPDBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,5,5 Trichloro 2 Methylpenta 1,3 Diene

Established and Proposed Synthetic Routes to 5,5,5-Trichloro-2-methylpenta-1,3-diene

The construction of the this compound framework can be envisioned through several strategic disconnections, either by building the diene from precursors already containing the critical trichloromethyl moiety or by forming the conjugated system using modern carbon-carbon bond-forming reactions.

Precursor-Based Approaches for Trichloromethyl Diene Formation

A logical approach to synthesizing the target molecule involves the use of building blocks that already contain the trichloromethyl group. This strategy simplifies the final steps and avoids harsh chlorination conditions on a sensitive diene system. One proposed route involves the acylation of enol ethers with trichloroacetyl chloride to form 4-alkoxyvinyl trichloromethyl ketones. acs.org These intermediates, which are types of trichloromethyl enones, could then undergo further reactions, such as elimination or coupling, to extend the carbon chain and form the diene.

Another plausible precursor-based method is the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction). This would involve the reaction of an appropriate α,β-unsaturated aldehyde or ketone with a phosphorus ylide bearing the trichloromethyl group. For instance, reacting 3-methylbut-2-enal with a phosphorane derived from a trichloromethyl phosphonium (B103445) salt could potentially form the desired diene skeleton, although the reactivity and stability of such ylides would be a significant consideration.

Olefin Metathesis Strategies for Conjugated Diene Scaffolds

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. Specifically, cross-metathesis (CM) offers a direct, albeit challenging, route to conjugated dienes by coupling two different olefin partners. nih.govutc.eduuwindsor.ca A hypothetical synthesis of this compound via CM would involve the reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and a suitable trichlorinated alkene, such as 3,3,3-trichloroprop-1-ene.

The primary challenge in this approach is achieving chemoselectivity. Isoprene has two double bonds, and controlling which one reacts in the metathesis event is non-trivial. nih.gov The use of modern, highly active and selective catalysts, such as second or third-generation Grubbs catalysts or Schrock catalysts, would be essential. Steric and electronic differences between the two double bonds of the diene can be exploited to direct the reaction to the less substituted olefin. nih.gov

Table 1: Proposed Olefin Cross-Metathesis Partners

| Diene Partner | Trichlorinated Alkene Partner | Catalyst Type | Potential Outcome |

| Isoprene | 3,3,3-Trichloroprop-1-ene | Grubbs II or III | Direct formation of target compound |

| 2-Methyl-1,3-pentadiene | 1,1,1-Trichloroethane (via dehydrochlorination) | Schrock (Mo or W based) | Potential for side reactions |

Exploration of Novel Chlorination Techniques for Diene Systems

An alternative strategy involves forming the 2-methylpenta-1,3-diene skeleton first, followed by selective chlorination. This approach is contingent on the ability to control the regiochemistry of the chlorination process on a poly-unsaturated system.

Regioselective and Chemoselective Chlorination of Penta-1,3-diene Derivatives

The direct chlorination of a conjugated diene like 2-methylpenta-1,3-diene is complicated by competing reaction pathways, including 1,2- and 1,4-addition across the conjugated system, as well as allylic substitution. Theoretical and experimental studies on the chlorination of isoprene, a structurally similar diene, show that the reaction can proceed via multiple pathways, leading to a mixture of adducts. researchgate.netrsc.org

To achieve the desired 5,5,5-trichloro substitution, a multi-step approach would likely be necessary. A potential precursor, 2-methylpent-3-en-1-yne, could be synthesized and subsequently converted to 2-methylpenta-1,3-diene. The key challenge is the introduction of three chlorine atoms onto the C5 position. This could be approached by first creating a carbonyl group at C5, which can then be converted to the trichloromethyl group. Alternatively, radical chlorination conditions using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under UV irradiation could be explored, although achieving selective polychlorination at a single carbon without affecting the diene would be difficult.

Table 2: Comparison of Potential Chlorinating Agents for Diene Systems

| Reagent | Conditions | Probable Reaction Type | Selectivity Challenge |

| Chlorine (Cl₂) | Low temperature, dark | Electrophilic Addition | Mixture of 1,2- and 1,4-adducts |

| N-Chlorosuccinimide (NCS) | Radical initiator (AIBN) | Allylic Substitution | Difficult to achieve trichlorination |

| Sulfuryl Chloride (SO₂Cl₂) | UV light or initiator | Radical Chlorination | Over-chlorination and addition |

| Phosphorus Pentachloride (PCl₅) | Heat | On a C5-keto precursor | Requires precursor synthesis |

Functional Group Interconversion Methodologies

Functional group interconversion (FGI) provides a powerful and often more controllable route to the target structure. ub.edusolubilityofthings.com This strategy would begin with a readily available 2-methylpenta-1,3-diene derivative carrying a functional group at the C5 position that can be converted into a trichloromethyl group.

A plausible precursor would be 4-methylpenta-2,4-dienoic acid or its corresponding methyl ketone. A well-known transformation is the reaction of a methyl ketone with an excess of phosphorus pentachloride (PCl₅) to yield a geminal dichloride, which could potentially be further chlorinated. A more direct route is the haloform reaction on a methyl ketone precursor, which would generate a carboxylate and bromoform/chloroform; however, a more applicable method involves the direct reaction of a carboxylic acid with reagents like PCl₅ in combination with chlorinating agents to form the CCl₃ group.

Catalytic Systems in the Synthesis of Halogenated Dienes

The synthesis of substituted dienes, including halogenated variants, heavily relies on transition metal catalysis. nih.govnih.gov These catalytic systems are crucial for achieving the C-C bond formations and functionalizations required to build the target molecule with high efficiency and selectivity.

For precursor-based approaches involving cross-coupling, palladium-based catalysts are paramount. Reactions like the Suzuki, Stille, or Negishi couplings could be used to couple a vinyl halide with a vinylboronic acid (or organostannane/organozinc) fragment, where one of the partners contains the pre-formed trichloromethyl group. mdpi.com

In olefin metathesis strategies, ruthenium-based Grubbs catalysts (first, second, and third generation) and molybdenum- or tungsten-based Schrock catalysts are the systems of choice. The selection of the catalyst is critical for controlling activity, selectivity, and functional group tolerance. nih.gov

For chlorination and addition reactions, catalytic systems can also play a role. For instance, copper-mediated reactions have been used to synthesize halogenated azabutadienes via oxidative coupling with carbon tetrachloride (CCl₄), suggesting that copper catalysis could be relevant for introducing the CCl₃ moiety. mdpi.com

Table 3: Overview of Catalytic Systems for Halogenated Diene Synthesis

| Catalytic System | Reaction Type | Key Advantages | Relevant Section |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling (Suzuki, Negishi) | High efficiency in C-C bond formation, stereoretention. mdpi.com | 2.1.1 |

| Ruthenium Carbene Complexes (Grubbs) | Olefin Metathesis | High functional group tolerance, commercially available. | 2.1.2 |

| Molybdenum/Tungsten Carbenes (Schrock) | Olefin Metathesis | High activity for sterically hindered olefins. | 2.1.2 |

| Copper Salts (e.g., CuI) | Oxidative Coupling/Addition | Can mediate the introduction of CCl₃ groups. mdpi.com | 2.2.1 |

Chemical Reactivity and Reaction Mechanisms of 5,5,5 Trichloro 2 Methylpenta 1,3 Diene

Electrophilic Addition Reactions

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to different constitutional isomers. libretexts.org In the case of 5,5,5-Trichloro-2-methylpenta-1,3-diene, the reaction with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HCl) is expected to initiate at the more nucleophilic double bond.

The first step in these reactions is the attack of the electrophile on one of the double bonds to form a carbocation intermediate. This carbocation will be resonance-stabilized, with the positive charge delocalized over two carbon atoms. The subsequent attack of the nucleophile (e.g., Br⁻ or Cl⁻) at either of these positions leads to the 1,2- and 1,4-addition products, respectively. chegg.com

| Reagent | Addition Pathway | Predicted Major Product |

|---|---|---|

| HCl | 1,2-Addition | 4,5,5,5-Tetrachloro-4-methylpent-1-ene |

| 1,4-Addition | 2,5,5,5-Tetrachloro-4-methylpent-2-ene | |

| Br₂ | 1,2-Addition | 3,4-Dibromo-5,5,5-trichloro-2-methylpent-1-ene |

| 1,4-Addition | 1,4-Dibromo-5,5,5-trichloro-2-methylpent-2-ene |

The regioselectivity of the initial electrophilic attack is significantly influenced by the electronic effects of the substituents on the diene. The electron-donating methyl group at the C2 position and the strongly electron-withdrawing trichloromethyl group at the C5 position will have opposing effects on the electron density of the double bonds.

The methyl group increases the nucleophilicity of the C1=C2 double bond, making it more susceptible to electrophilic attack. Conversely, the trichloromethyl group deactivates the C3=C4 double bond towards electrophilic attack. Therefore, the initial attack of an electrophile is predicted to occur preferentially at the C1=C2 double bond.

Following Markovnikov's rule, the electrophile (e.g., H⁺ from HCl) will add to the carbon atom that results in the more stable carbocation. Attack at C1 would lead to a secondary carbocation at C2, which is also allylic. Attack at C2 is less likely. The stability of the resulting allylic carbocation will be influenced by the delocalization of the positive charge. The presence of the trichloromethyl group will destabilize a positive charge at C4, thus influencing the relative contributions of the resonance structures and, consequently, the ratio of 1,2- to 1,4-addition products.

Nucleophilic Reaction Profiles

The electron-withdrawing nature of the trichloromethyl group makes the double bonds of this compound susceptible to nucleophilic attack, a reactivity pattern that is less common for simple dienes. Strong nucleophiles can add to the conjugated system, particularly at the C4 position, which is activated by the adjacent trichloromethyl group.

This initial nucleophilic addition would generate a carbanionic intermediate. Subsequent transformations of this intermediate could include protonation or elimination of a leaving group, if present. For instance, reaction with a nucleophile like an alkoxide ion could potentially lead to substitution of one of the chlorine atoms of the trichloromethyl group, although addition to the double bond is also a possibility.

The stereochemistry of nucleophilic addition to the diene system will depend on the nature of the nucleophile and the reaction conditions. The attack of the nucleophile on the planar sp² hybridized carbons of the double bond can occur from either face. If a new stereocenter is formed during the reaction, a mixture of enantiomers or diastereomers could be produced.

For reactions that proceed through a defined intermediate, such as an S_N2' mechanism, a specific stereochemical outcome may be favored. In such cases, the nucleophile attacks one end of the double bond system while a leaving group departs from the other end in a concerted fashion, often with a defined anti- or syn-stereochemistry. However, for a simple nucleophilic addition to the double bond, the stereochemical control might be less pronounced, leading to a mixture of stereoisomers.

Radical Mediated Reactions

There is currently no available scientific literature describing the radical-mediated reactions of this compound. While radical reactions of analogous chlorinated hydrocarbons and diene systems are well-documented, specific studies on the title compound are absent from the current body of chemical research. Therefore, no detailed research findings or data tables can be presented for this section.

Metal-Catalyzed Transformations

An extensive search of the scientific literature has yielded no specific examples of metal-catalyzed transformations involving this compound. The reactivity of the trichloromethyl group and the diene system in the presence of various metal catalysts has not been reported.

Catalytic Addition and Functionalization Reactions

No research articles or patents have been found that detail the catalytic addition or functionalization reactions of this compound. The susceptibility of the diene system to catalytic additions or the functionalization of the trichloromethyl group in this specific molecular context remains unexplored in the available scientific literature.

Palladium-catalyzed Carbon-Nitrogen Bond Formations

There are no documented instances of palladium-catalyzed carbon-nitrogen bond formation reactions, such as the Buchwald-Hartwig amination, being performed on this compound. The potential for this compound to act as a substrate in such transformations has not been investigated in the published literature.

Advanced Spectroscopic Characterization of 5,5,5 Trichloro 2 Methylpenta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Detailed Chemical Shift and Coupling Constant Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra of 5,5,5-Trichloro-2-methylpenta-1,3-diene are expected to exhibit characteristic signals that are highly informative for its structural verification. The presence of the electron-withdrawing trichloromethyl group, the conjugated diene system, and the methyl group will significantly influence the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the vinyl protons of the diene, the methyl protons, and potentially long-range couplings between them. The chemical shifts would be influenced by the electronic effects of the substituents and the stereochemical arrangement of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the sp² hybridized carbons of the diene, the sp³ hybridized carbon of the methyl group, and the quaternary carbon of the trichloromethyl group. The deshielding effect of the chlorine atoms would cause the C5 carbon to resonate at a significantly downfield chemical shift.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts and coupling constants is presented below, based on the analysis of similar chlorinated dienes and fundamental NMR principles.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H1a | ~5.2 | C1: ~118 | J(H1a-H1b): ~1.5 (geminal) |

| H1b | ~5.0 | C2: ~140 | J(H1a-H3): ~10 (cis) |

| CH₃ | ~1.9 | C3: ~135 | J(H1b-H3): ~17 (trans) |

| H3 | ~6.5 | C4: ~130 | J(H3-CH₃): ~1.2 (allylic) |

| H4 | ~6.8 | C5: ~95 | J(H3-H4): ~11 |

| - | - | CH₃: ~18 |

Note: These are predicted values and may vary from experimental data.

Stereochemical Assignment via ¹H and ¹³C NMR Techniques

The stereochemistry of the double bonds in this compound can be determined using advanced NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the vicinal coupling constant (³J) between the olefinic protons is a reliable indicator of the geometry of the double bond. For the C3-C4 double bond, a larger coupling constant (typically 12-18 Hz) would suggest a trans or (E) configuration, while a smaller coupling constant (6-12 Hz) would be indicative of a cis or (Z) configuration.

Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in confirming the spatial proximity of protons. For instance, a NOE correlation between the methyl protons and H3 would provide further evidence for the stereochemical assignment of the C2-C3 bond. Similarly, correlations between H3 and H4 would help to definitively establish the geometry of the C3-C4 double bond.

Dynamic NMR for Conformational Equilibrium and Hindered Rotation

The single bonds within the this compound molecule allow for conformational flexibility. Specifically, rotation around the C2-C3 and C4-C5 single bonds could lead to different stable conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and any hindered rotation that may be present.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, averaged signals will be observed. As the temperature is lowered, the rate of exchange decreases, and at the coalescence temperature, the signals will broaden. At even lower temperatures, separate signals for each conformer may be resolved. From a DNMR lineshape analysis, the energy barriers for these conformational processes can be calculated, providing valuable insight into the molecule's dynamic behavior. The bulky trichloromethyl group is likely to introduce a significant steric barrier to rotation around the C4-C5 bond.

In-Situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time, providing mechanistic insights and allowing for the detection of transient intermediates. The synthesis of this compound could be monitored using this technique to track the consumption of reactants and the formation of the product.

By setting up the reaction directly within an NMR tube, spectra can be acquired at regular intervals. This would allow for the identification of signals corresponding to starting materials, intermediates, and the final product. The integration of these signals over time can be used to determine the reaction kinetics. For instance, the appearance and subsequent disappearance of certain signals might indicate the formation of a short-lived intermediate, which would be difficult to detect by conventional analytical methods. This approach can provide a detailed understanding of the reaction mechanism and help in optimizing reaction conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Elucidation of Fragmentation Pathways and Rearrangement Processes

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2, M+4, M+6) with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is likely to proceed through several pathways, driven by the stability of the resulting fragments. Common fragmentation processes for halogenated organic compounds include the loss of a halogen atom or a hydrogen halide molecule.

Key Predicted Fragmentation Pathways:

Loss of a Chlorine Radical (•Cl): This would lead to a significant fragment at [M-35]⁺.

Loss of a Trichloromethyl Radical (•CCl₃): Cleavage of the C4-C5 bond would result in a fragment corresponding to the [M-117]⁺ ion.

McLafferty-type Rearrangements: While not a classic substrate for this rearrangement, the presence of double bonds and allylic positions could facilitate complex rearrangement processes leading to the elimination of neutral molecules.

Retro-Diels-Alder Reaction: Although not a cyclic system, fragmentation resembling a retro-Diels-Alder reaction could occur, leading to the cleavage of the diene system.

The analysis of these fragmentation patterns, aided by high-resolution mass spectrometry for accurate mass measurements, would allow for the unambiguous confirmation of the structure of this compound.

A hypothetical table of the major predicted mass spectral fragments is provided below.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| [M]⁺ | [C₆H₇Cl₃]⁺ | Molecular Ion |

| [M-35]⁺ | [C₆H₇Cl₂]⁺ | Loss of •Cl |

| [M-70]⁺ | [C₆H₇Cl]⁺ | Loss of Cl₂ |

| [M-117]⁺ | [C₅H₇]⁺ | Loss of •CCl₃ |

Note: The m/z values are based on the most abundant isotopes. The actual spectrum will show isotopic patterns for chlorine-containing fragments.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₆H₇Cl₃. The presence of three chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). HRMS analysis would not only confirm the exact mass of the most abundant isotopologue (containing only ³⁵Cl) but also resolve the entire isotopic cluster, providing definitive evidence for the number of chlorine atoms in the molecule. nih.govchromatographyonline.com

The analysis of complex chlorinated compounds often employs techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which can generate ions such as [M+Cl]⁻ or [M-H]⁻ for detection. nih.govchromatographyonline.com The precise mass measurement of the molecular ion allows for the calculation of the elemental formula, confirming the presence of 6 carbon, 7 hydrogen, and 3 chlorine atoms.

Table 1: Theoretical HRMS Data for C₆H₇Cl₃ This table presents the calculated exact masses for the primary isotopologues of this compound and their expected relative abundances.

| Isotopologue Formula | Theoretical m/z (Da) | Relative Abundance (%) |

|---|---|---|

| C₆H₇³⁵Cl₃ | 199.9562 | 100.0 (Reference) |

| C₆H₇³⁵Cl₂³⁷Cl | 201.9533 | 97.4 |

| C₆H₇³⁵Cl³⁷Cl₂ | 203.9503 | 31.6 |

Tandem Mass Spectrometry (MS/MS) for Complex Ion Structure Probing

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the connectivity of atoms within a molecule.

In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 199.9562) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, characteristic fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated compounds, leading to a significant fragment ion.

Cleavage of the C-C bond adjacent to the trichloromethyl group: The C₄-C₅ bond is activated by the electron-withdrawing CCl₃ group, and its cleavage would result in the loss of a •CCl₃ radical.

Rearrangements and subsequent losses: Smaller fragments corresponding to the loss of HCl or cleavage of the diene backbone could also be observed.

Analyzing these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and location of the trichloromethyl group and the methyl-substituted diene system. nih.govresearchgate.net

Table 2: Predicted Major MS/MS Fragments of this compound This table outlines the plausible fragmentation pathways for the precursor ion [C₆H₇Cl₃]⁺•.

| Precursor m/z (³⁵Cl) | Fragment Formula | Proposed Neutral Loss | Fragment m/z (³⁵Cl) |

|---|---|---|---|

| 199.96 | [C₆H₇Cl₂]⁺ | •Cl | 164.99 |

| 199.96 | [C₅H₇]⁺ | •CCl₃ | 67.05 |

| 199.96 | [C₆H₆Cl₂]⁺• | HCl | 163.98 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure.

For this compound, IR and Raman spectra would be complementary. IR spectroscopy would show strong absorptions for polar bonds, while Raman spectroscopy would be more sensitive to the symmetric vibrations of the nonpolar carbon backbone.

Key expected vibrational modes include:

C=C Stretching: The conjugated diene system would give rise to characteristic C=C stretching vibrations. Typically, two bands are expected for conjugated dienes in the 1600–1650 cm⁻¹ region.

C-H Stretching: Vibrations from the sp²-hybridized carbons (=C-H) would appear above 3000 cm⁻¹, while those from the sp³-hybridized methyl group (-CH₃) would be observed just below 3000 cm⁻¹.

C-Cl Stretching: The C-Cl bonds would produce strong absorptions in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The symmetric stretch of the CCl₃ group would be particularly strong in the Raman spectrum.

C-H Bending: Methyl C-H bending and vinyl C-H out-of-plane bending vibrations would provide further structural confirmation in the 1450 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively.

Table 3: Predicted Vibrational Frequencies for this compound This table summarizes the expected vibrational modes and their approximate frequency ranges based on data from analogous compounds.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Alkenyl C-H Stretch | 3010 - 3090 | Medium | Medium |

| Methyl C-H Stretch | 2870 - 2960 | Medium | Medium |

| Conjugated C=C Stretch | 1600 - 1650 | Medium | Strong |

| Methyl C-H Bend | 1440 - 1460 | Medium | Medium |

| C-C Stretch | 1100 - 1200 | Weak | Medium |

| Alkenyl C-H Bend | 700 - 1000 | Strong | Weak |

Theoretical and Computational Chemistry Studies of 5,5,5 Trichloro 2 Methylpenta 1,3 Diene

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) for Ground State Properties

No studies employing Density Functional Theory to calculate the ground state properties of 5,5,5-Trichloro-2-methylpenta-1,3-diene were identified. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as total energy, dipole moment, and the distribution of electron density.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Predictions

A frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard method to predict a molecule's reactivity. However, no literature containing calculations of the HOMO-LUMO energies or a depiction of these orbitals for this compound is available. This information would be crucial for predicting its behavior in pericyclic reactions or with electrophiles and nucleophiles.

Mechanistic Investigations via Computational Modeling

Transition State Localization and Activation Energy Barrier Determination

Computational modeling is frequently used to map out reaction pathways by locating transition states and calculating the associated activation energy barriers. This provides insight into reaction kinetics. No computational studies on the reaction mechanisms involving this compound, and therefore no data on its transition states or activation energies, could be sourced.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Following

Following the Intrinsic Reaction Coordinate (IRC) from a located transition state confirms that it connects the reactants and products of a specific reaction pathway. Without prior identification of transition states for reactions involving this compound, no IRC analyses are available in the literature.

Analysis of Global and Local Reactivity Indices (e.g., Parr Functions, Global Electron Density Transfer (GEDT))

Conceptual DFT provides reactivity indices like electrophilicity, nucleophilicity, and Parr functions, which help in understanding and predicting chemical reactivity. The Global Electron Density Transfer (GEDT) is used to quantify the flow of electrons in a reaction. A search for these specific analyses applied to this compound did not yield any published results.

Conformational Landscape and Isomeric Stability Analysis

A computational investigation into the conformational landscape of this compound would involve identifying all possible spatial arrangements of the atoms, known as conformers, and determining their relative stabilities. This analysis is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

The process would typically begin with a systematic search of the potential energy surface of the molecule. This involves rotating the single bonds within the molecule to generate a multitude of possible conformations. Key dihedral angles for rotation in this compound would be around the C2-C3 and C3-C4 bonds.

Each of these generated conformers would then be subjected to geometry optimization calculations, commonly using methods like Density Functional Theory (DFT). These calculations determine the lowest energy (most stable) geometry for each conformer. The relative energies of these optimized conformers would then be compared to identify the most stable isomer and to understand the energy barriers between different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only as no published data is available.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 180° (anti-periplanar) | 0.00 | 75 |

| B | 60° (gauche) | 1.5 | 15 |

| C | -60° (gauche) | 1.5 | 10 |

This analysis would also extend to the study of different geometric isomers (E/Z isomers) arising from the double bonds, and their relative stabilities would be calculated to predict the most likely isomeric form of the compound.

Predictive Modeling of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, a variety of spectroscopic data could be modeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly dependent on the molecule's electronic structure and geometry. Comparing these predicted spectra with experimental data can confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions in a molecule. These transitions correspond to the absorption of light in the UV-Vis range and are responsible for the molecule's color (or lack thereof). The predicted wavelength of maximum absorption (λmax) can be a key identifying feature.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only as no published data is available.)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | H1: 5.2, H3: 6.1, H4: 6.3, CH₃: 2.1 |

| ¹³C NMR | Chemical Shift (ppm) | C1: 118, C2: 135, C3: 130, C4: 125, C5: 95, CH₃: 20 |

| IR | Vibrational Frequency (cm⁻¹) | C=C stretch: 1650, C-Cl stretch: 750 |

| UV-Vis | λmax (nm) | 245 |

Polymerization Chemistry and Materials Science Applications of 5,5,5 Trichloro 2 Methylpenta 1,3 Diene

Evaluation as a Monomer in Polymerization Processes

There is no available research that evaluates 5,5,5-Trichloro-2-methylpenta-1,3-diene as a monomer in polymerization processes.

Stereospecific Polymerization Studies of Highly Chlorinated Dienes

No stereospecific polymerization studies specifically involving this compound have been found in the searched scientific literature.

Copolymerization with Diverse Monomers for Functional Materials Development

There are no documented studies on the copolymerization of this compound with other monomers for the development of functional materials.

Investigations into Polymer Microstructure and Architecture

As no successful polymerization of this compound has been reported, there have been no subsequent investigations into the microstructure and architecture of the corresponding polymer.

Utility As a Synthetic Building Block in Complex Organic Synthesis

Precursor for the Construction of Polycyclic and Heterocyclic Frameworks

There is currently no available research specifically demonstrating the use of 5,5,5-Trichloro-2-methylpenta-1,3-diene as a precursor for the construction of polycyclic and heterocyclic frameworks. In theory, its diene system could undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to form six-membered rings, which could be precursors to polycyclic systems. For the synthesis of heterocyclic frameworks, it could potentially react with dienophiles containing heteroatoms. However, no specific examples have been reported.

Role in Cascade and Domino Reaction Sequences

Scientific literature does not currently describe the role of This compound in cascade or domino reaction sequences. Such reaction sequences, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are of great interest in organic synthesis for their efficiency. While the functional groups within the molecule could theoretically initiate or participate in such sequences, no documented instances are available.

Strategic Integration into Multicomponent Reaction Methodologies

There are no reports of the strategic integration of This compound into multicomponent reaction methodologies in the reviewed scientific literature. Multicomponent reactions, which involve the reaction of three or more starting materials in a single step to form a complex product, are highly valued for their atom and step economy. The potential for this compound to participate in such reactions has not been explored in published research.

Synthesis of Value-Added Chlorinated Organic Compounds

While This compound is itself a chlorinated organic compound, there is a lack of specific research detailing its use as a starting material for the synthesis of other value-added chlorinated compounds. The trichloromethyl group could potentially be modified, or the chlorine atoms could be used to direct further reactions, but specific transformations and the resulting value-added products have not been described in the available literature.

Stereochemical Aspects of 5,5,5 Trichloro 2 Methylpenta 1,3 Diene and Its Derivatives

Geometric Isomerism and Stereochemical Control in Synthesis

5,5,5-Trichloro-2-methylpenta-1,3-diene possesses two double bonds, each with the potential for geometric isomerism, commonly referred to as cis/trans or E/Z isomerism. The C1=C2 double bond is disubstituted, while the C3=C4 double bond is trisubstituted.

The potential for geometric isomerism arises from the restricted rotation around the carbon-carbon double bonds. For the C3=C4 double bond, the substituents are a hydrogen atom, a methyl group, and a trichloromethyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the possible isomers would be designated as (E)- and (Z)- based on the arrangement of the highest priority groups on either side of the double bond.

Table 1: Potential Geometric Isomers of this compound

| Isomer | Configuration at C1=C2 | Configuration at C3=C4 |

| (1E, 3E) | E | E |

| (1E, 3Z) | E | Z |

| (1Z, 3E) | Z | E |

| (1Z, 3Z) | Z | Z |

Diastereoselective and Enantioselective Transformations

The conjugated diene system in this compound is a versatile functional group that can participate in a variety of chemical transformations. When these reactions create new stereocenters, the possibility of diastereoselective and enantioselective outcomes arises.

A key reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. The stereochemistry of the diene is known to be retained in the product of a Diels-Alder reaction. Therefore, different geometric isomers of this compound would be expected to yield diastereomeric products. The facial selectivity of the dienophile's approach to the diene can be influenced by the steric and electronic properties of the substituents on the diene, potentially leading to diastereoselectivity.

Enantioselective transformations of dienes are typically achieved using chiral catalysts. For instance, enantioselective hydrofunctionalization reactions, catalyzed by transition metal complexes with chiral ligands, can introduce functionality at one of the double bonds with control over the absolute stereochemistry of the newly formed stereocenter(s). While these methodologies are well-established for a range of dienes, their application to a sterically hindered and electronically modified substrate like this compound would require specific investigation to determine the feasibility and efficiency of such transformations. There is currently a lack of published research on the diastereoselective or enantioselective reactions of this particular compound.

Conformational Analysis and its Impact on Reactivity

Conjugated dienes can exist in different conformations due to rotation around the central C2-C3 single bond. The two planar conformations are the s-trans (or transoid) and the s-cis (or cisoid) conformations. The s-trans conformation is generally more stable due to reduced steric hindrance between the substituents on the C1 and C4 carbons.

For this compound, the large trichloromethyl group at the C5 position and the methyl group at the C2 position would be expected to significantly influence the conformational equilibrium. The steric bulk of the trichloromethyl group would likely create substantial steric strain in the s-cis conformation, strongly favoring the s-trans conformation.

The conformational preference has a profound impact on reactivity. Many reactions of conjugated dienes, most notably the Diels-Alder reaction, require the diene to be in the s-cis conformation for the reaction to proceed. A strong preference for the s-trans conformation can therefore significantly decrease the rate of such reactions. The energy barrier to rotation from the s-trans to the s-cis conformation would be a critical factor in determining the reactivity of this compound in reactions that necessitate an s-cis geometry. Computational studies could provide valuable insights into the relative energies of the conformers and the rotational barrier, but experimental data for this specific molecule are not currently available in the public domain.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,5,5-Trichloro-2-methylpenta-1,3-diene to improve yield and purity?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters such as temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between variables and optimize conditions . Statistical regression models (e.g., response surface methodology) can predict optimal synthesis conditions while minimizing experimental runs. A sample DOE table might include:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (mol%) | 5% | 15% |

| Reaction Time | 2 h | 6 h |

- Key Reference : Polish Journal of Chemical Technology highlights the application of DoE in chemical process optimization .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR (to confirm substitution patterns and diene geometry), IR spectroscopy (to identify C-Cl and C=C stretching vibrations), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For chlorinated compounds, isotopic patterns in mass spectra (e.g., M+2 and M+4 peaks for Cl³⁵/Cl³⁷) are critical for unambiguous identification .

- Key Reference : Structural studies on similar chlorinated dienes emphasize the need for cross-validation across multiple spectroscopic methods .

Q. How can researchers assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor decomposition temperatures and exothermic/endothermic transitions. Kinetic studies (e.g., Flynn-Wall-Ozawa method) can model degradation pathways and predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the Diels-Alder reactivity of this compound?

- Methodological Answer : Conduct kinetic studies under controlled conditions (solvent polarity, temperature) to evaluate diene reactivity. Computational tools like density functional theory (DFT) can model transition states and predict regioselectivity. Compare experimental outcomes (e.g., endo/exo product ratios) with computational predictions to refine reaction mechanisms .

- Key Reference : Diels-Alder reactions of chlorinated cyclopentadienes demonstrate the influence of electron-withdrawing groups on reaction rates and stereochemistry .

Q. How can computational chemistry predict the environmental degradation pathways of this compound?

- Methodological Answer : Use molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian or ORCA software) to model hydrolysis, photolysis, or biodegradation. Validate predictions with experimental data from GC-MS analysis of degradation products. Isotopic labeling (e.g., deuterated analogs) can trace reaction intermediates .

- Key Reference : EPA DSSTox databases provide frameworks for modeling chlorinated hydrocarbon degradation .

Q. What strategies resolve contradictions in toxicity data for chlorinated dienes?

- Methodological Answer : Apply meta-analysis to reconcile discrepancies between in vitro and in vivo studies. For example, conflicting cytotoxicity data may arise from differences in cell lines or exposure durations. Dose-response modeling (e.g., benchmark dose analysis) can standardize risk assessments .

- Key Reference : Toxicological profiles for 1,2,3-trichloropropane highlight the importance of standardized protocols for comparative studies .

Q. How can advanced separation technologies improve purification of stereoisomers in synthetic pathways?

- Methodological Answer : Implement chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to resolve enantiomers. Membrane-based separation (e.g., nanofiltration) can isolate intermediates based on molecular weight and polarity .

- Key Reference : CRDC 2020 classification emphasizes innovations in membrane and separation technologies for complex mixtures .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.